5,5,5-Trifluoro-2-methoxypentanoic acid
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Overview
Description
5,5,5-Trifluoro-2-methoxypentanoic acid is an organic compound with the molecular formula C6H9F3O3. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a methoxy group (-OCH3) attached to a pentanoic acid backbone. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoro-2-methoxypentanoic acid typically involves the introduction of the trifluoromethyl group and the methoxy group onto a pentanoic acid precursor. One common method involves the reaction of a pentanoic acid derivative with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3). The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the electrofluorination of a suitable pentanoic acid derivative, followed by methoxylation using methanol and a catalyst. This method allows for the efficient production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trifluoro-2-methoxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of trifluoromethyl alcohols.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
5,5,5-Trifluoro-2-methoxypentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5,5-Trifluoro-2-methoxypentanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function. The methoxy group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5,5,5-Trifluoropentanoic acid: Lacks the methoxy group, resulting in different chemical properties.
2-Methoxypentanoic acid: Lacks the trifluoromethyl group, affecting its reactivity and applications.
Trifluoroacetic acid: A simpler trifluoromethyl-containing acid with different uses and properties.
Uniqueness
5,5,5-Trifluoro-2-methoxypentanoic acid is unique due to the combination of the trifluoromethyl and methoxy groups, which impart distinct chemical and physical properties. This combination allows for specific interactions in biological systems and unique reactivity in chemical synthesis, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H9F3O3 |
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Molecular Weight |
186.13 g/mol |
IUPAC Name |
5,5,5-trifluoro-2-methoxypentanoic acid |
InChI |
InChI=1S/C6H9F3O3/c1-12-4(5(10)11)2-3-6(7,8)9/h4H,2-3H2,1H3,(H,10,11) |
InChI Key |
VHYXOYXKFLEQIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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